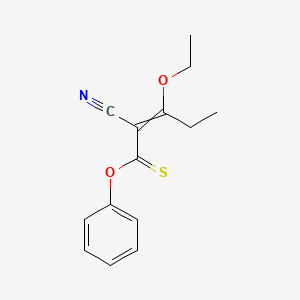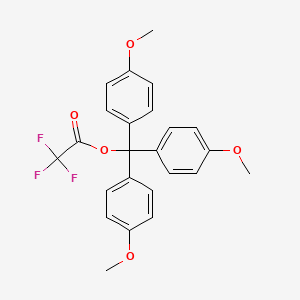![molecular formula C15H32ClNO3 B14376102 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride CAS No. 89367-96-4](/img/structure/B14376102.png)
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride is an organic compound with a complex structure that includes a dimethylamino group, an ethoxy group, and an undecanoic acid moiety. This compound is often used in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride typically involves the reaction of dimethylamine with ethylene oxide to form 2-[2-(Dimethylamino)ethoxy]ethanol . This intermediate is then further reacted with undecanoic acid under specific conditions to yield the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps such as distillation and crystallization are employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines and alcohols.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines and alcohols.
科学研究应用
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
作用机制
The mechanism of action of 2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity. The ethoxy and undecanoic acid moieties contribute to the compound’s overall stability and solubility, enhancing its effectiveness in different applications.
相似化合物的比较
Similar Compounds
- 2-[2-(Dimethylamino)ethoxy]ethanol
- N,N-Dimethyldiglycolamine
- N,N-Dimethyl-2-(2-aminoethoxy)ethanol
Uniqueness
2-[2-(Dimethylamino)ethoxy]undecanoic acid;hydrochloride stands out due to its unique combination of functional groups, which confer specific chemical properties and reactivity. Its longer carbon chain compared to similar compounds enhances its hydrophobicity, making it suitable for applications requiring amphiphilic properties .
属性
CAS 编号 |
89367-96-4 |
|---|---|
分子式 |
C15H32ClNO3 |
分子量 |
309.87 g/mol |
IUPAC 名称 |
2-[2-(dimethylamino)ethoxy]undecanoic acid;hydrochloride |
InChI |
InChI=1S/C15H31NO3.ClH/c1-4-5-6-7-8-9-10-11-14(15(17)18)19-13-12-16(2)3;/h14H,4-13H2,1-3H3,(H,17,18);1H |
InChI 键 |
DQQLIRGPCCNMCZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C(=O)O)OCCN(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


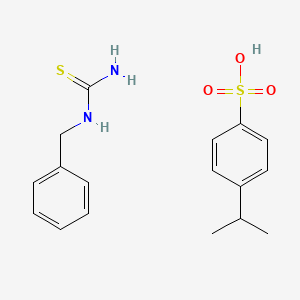
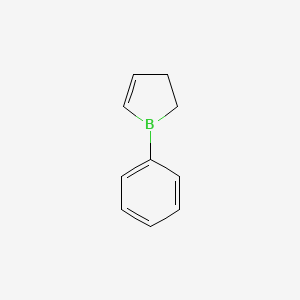
![N-tert-Butyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14376033.png)
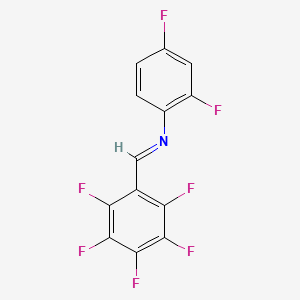

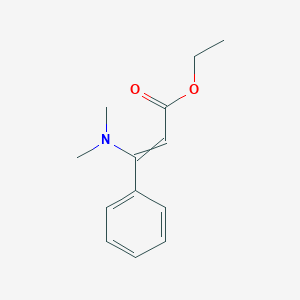

![2-[2-Chloro-5-(4-chloro-2-nitrophenoxy)phenoxy]propanoyl chloride](/img/structure/B14376084.png)
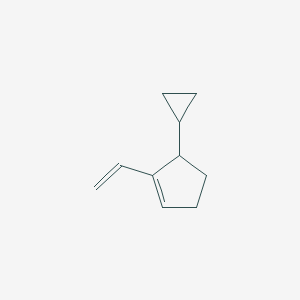
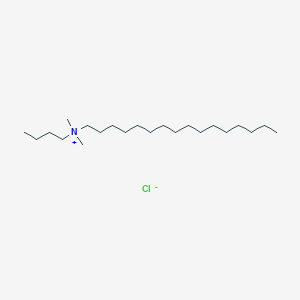
![5-{[Dimethyl(phenyl)silyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14376098.png)
